1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone chemical properties
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone derivative. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to construct a detailed and predictive profile. It is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The guide covers molecular structure, predictive spectroscopic data (NMR, IR, MS), a robust synthesis protocol via the Fries rearrangement with mechanistic insights, and essential safety and handling information.
Molecular Overview and Physicochemical Properties
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is a polysubstituted aromatic ketone. The presence of three distinct functional groups on the phenyl ring—hydroxyl, chloro, and fluoro—along with the acetyl group, makes it a versatile building block for organic synthesis. The interplay of these substituents governs its reactivity, conformational preferences, and spectroscopic characteristics. The ortho-hydroxyl group, in particular, can engage in intramolecular hydrogen bonding with the acetyl carbonyl, influencing its chemical behavior.
Below is the molecular structure of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone.
Caption: Molecular structure of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)O |
| InChI Key | FQZWSJUIYJGNRE-UHFFFAOYSA-N |
Synthesis via Fries Rearrangement: Mechanism and Protocol
The most industrially and academically significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[1] This reaction involves the conversion of a phenolic ester to a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The regioselectivity can be controlled by reaction conditions; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the bidentate chelate complex formed between the ortho-isomer and the aluminum catalyst.[1]
Reaction Mechanism
The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[2]
-
Catalyst Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the precursor ester (4-chloro-5-fluorophenyl acetate).
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a free acylium carbocation (CH₃CO⁺).[2]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the activated aromatic ring at the positions ortho and para to the hydroxyl group.
-
Hydrolysis: Subsequent quenching with acid hydrolyzes the aluminum complexes, liberating the final hydroxyacetophenone product.
Caption: Workflow for the synthesis via Fries Rearrangement.
Experimental Protocol: Synthesis of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
This protocol is adapted from established procedures for similar halogenated phenols.[3][4] The causality for each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Acylation of 4-chloro-5-fluorophenol (Precursor Synthesis)
-
To a stirred solution of 4-chloro-5-fluorophenol (1 eq.) in an appropriate solvent (e.g., dichloromethane or neat), slowly add acetyl chloride (1.1 eq.) at 0 °C.
-
Causality: This step forms the necessary phenyl acetate precursor. Using a slight excess of acetyl chloride ensures complete conversion of the phenol. The low temperature controls the exothermic reaction.
-
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or GC-MS analysis indicates the complete consumption of the starting phenol.
-
The resulting 4-chloro-5-fluorophenyl acetate can be used directly or purified by vacuum distillation.
Step 2: Fries Rearrangement
-
In a flask equipped with a reflux condenser and a gas outlet, add the crude 4-chloro-5-fluorophenyl acetate (1 eq.).
-
Carefully add anhydrous aluminum trichloride (AlCl₃, 2.5-3.0 eq.) in portions. The reaction is often performed without a solvent.[4][5]
-
Causality: A significant excess of the Lewis acid catalyst is required. One equivalent is consumed by coordinating to the product's carbonyl oxygen, another by the phenolic hydroxyl, and the remainder acts catalytically.
-
-
Heat the reaction mixture to 120-160 °C and maintain for 1.5-3 hours.[2] The progress should be monitored by TLC.
-
Causality: Elevated temperature is necessary to overcome the activation energy for the acyl group migration and favors the formation of the thermodynamically more stable ortho product.
-
-
Cool the mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl (e.g., 5% HCl solution).[2]
-
Causality: The acidic workup serves two purposes: it hydrolyzes the aluminum-phenoxide complexes to liberate the free phenol product and dissolves the aluminum salts for easier removal.
-
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone.
Spectroscopic and Structural Characterization (Predictive Analysis)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be well-resolved, providing clear structural information.
Table 2: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings and Multiplicity |
|---|---|---|
| ¹H NMR | ~12.0 | (s, 1H, Ar-OH, intramolecular H-bond) |
| ~7.5 | (d, 1H, Ar-H, J ≈ 8-9 Hz) | |
| ~7.0 | (d, 1H, Ar-H, J ≈ 7-8 Hz) | |
| ~2.6 | (s, 3H, -COCH₃) | |
| ¹³C NMR | ~203 | Carbonyl (C=O) |
| ~160 | C-OH | |
| ~158 | C-F (with large ¹JCF coupling) | |
| ~115-135 | Aromatic carbons (C-H, C-Cl, C-C=O) | |
| ~26 | Acetyl methyl (-CH₃) |
| ¹⁹F NMR | ~ -110 to -120 | Singlet or doublet of doublets |
-
¹H NMR Insights: The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The two aromatic protons will appear as doublets, with their exact shifts and coupling constants determined by the electronic effects of the adjacent substituents.
-
Conformational Insights: Studies on 2'-fluoro-substituted acetophenones have revealed the presence of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings.[9][10] This phenomenon occurs when the atoms are spatially close, and it strongly suggests a preferred s-trans conformation where the acetyl group is oriented away from the fluorine atom.[10] Therefore, a small (3-5 Hz) ⁵JHF coupling may be observable between the acetyl methyl protons and the ring fluorine.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188, with a characteristic M+2 peak at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragmentations: The primary fragmentation pathway for acetophenones is the alpha-cleavage of the acyl group.
-
Loss of methyl radical (M-15): A strong peak at m/z 173 (and 175) corresponding to the [M-CH₃]⁺ ion.
-
Formation of acylium ion: A peak at m/z 43 corresponding to [CH₃CO]⁺.
-
Loss of acetyl group (M-43): A peak at m/z 145 (and 147) corresponding to the [M-COCH₃]⁺ ion.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will clearly show the characteristic absorptions for the hydroxyl and carbonyl functional groups.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3200-2800 | O-H stretch (intramolecular H-bonded) | Broad |
| ~1650-1630 | C=O stretch (conjugated, H-bonded) | Strong, sharp |
| ~1600, 1480 | C=C aromatic ring stretches | Medium to strong |
| ~1250 | C-O stretch (phenol) | Strong |
| ~1100-1000 | C-F stretch | Strong |
| ~850-750 | C-Cl stretch | Medium |
-
Expertise Note: The C=O stretching frequency is expected to be lower than that of a typical aryl ketone (~1685 cm⁻¹) due to the combined effects of conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is not available, a reliable hazard assessment can be compiled from the SDS of closely related compounds like 1-(4-fluoro-2-hydroxyphenyl)ethanone and other chlorinated phenols.[11][12][13][14]
Table 4: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12][14] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[12][14] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[12][14] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[14] |
Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is a valuable, albeit not widely commercialized, chemical intermediate. This guide provides a robust, predictive framework for its chemical properties, grounded in the established behavior of analogous compounds and fundamental chemical principles. The proposed synthesis via Fries rearrangement is a reliable and scalable method for its production. The detailed spectroscopic predictions offer a clear roadmap for its characterization and quality control. Adherence to the outlined safety protocols is essential for its handling. For professionals in drug discovery and materials science, this compound represents a promising scaffold for the development of novel molecules with tailored biological and physical properties.
References
- Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society.
- BenchChem. (2025). Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.
- ChemicalBook. 4'-Hydroxyacetophenone synthesis.
- MilliporeSigma. Fries Rearrangement.
- Breinsperger, J., et al. (2020). Preparation of hydroxyacetophenones via the Fries rearrangement.
- Wikipedia. Fries rearrangement.
- Echemi. 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)
- Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Rojas-Lima, S., et al. (2019).
- Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH.
- Echemi. 1-(4-Fluoro-2-hydroxyphenyl)
- Fisher Scientific. SAFETY DATA SHEET - 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrr ol-3-yl]-1-ethanone.
- Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-hydroxyacetophenone.
- Guidechem. How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone?
- PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Properties.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR.
- NIST. Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.
- Lee, K., & Gibson, D. (1996). Mass spectra of acetophenone in the molecular ion region.
- Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
- NIST. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook.
- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1)IR1.
- PubChem. 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone.
- SpectraBase. 1-(4-Chloro-3-hydroxyphenyl)ethanone.
- BenchChem. 2-Chloro-1-(4-hydroxyphenyl)ethanone.
- Sigma-Aldrich. 1-(2-hydroxyphenyl)-ethanone.
- BLD Pharm. 1-(5-Fluoro-2-hydroxyphenyl)ethanone.
- PubChem. 4'-Fluoro-2'-hydroxyacetophenone.
- BLD Pharm. 1-(5-Chloro-2-hydroxyphenyl)ethanone.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]
- 8. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
